(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol
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Overview
Description
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is an organic compound with the molecular formula C6H10N4O It features a pyrimidine ring substituted with a hydrazinyl group at the 4-position, a methyl group at the 6-position, and a methanol group at the 2-position
Mechanism of Action
Target of Action
Hydrazones bearing pyrimidine scaffold have been found as antimicrobial and anti-proliferative agents . They have been associated with different kinds of biological importance such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, and anti-tubercular .
Mode of Action
It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines have been synthesized and characterized . These complexes interact more strongly with bovine serum albumin (BSA) protein than their parent hydrazones .
Biochemical Pathways
It’s worth noting that hydrazones bearing pyrimidine scaffold have been associated with various fields such as medicines, material science, and inhibitors of mammalian target of rapamycin, cyclin d1—cyclin dependent kinase 4, and panraf .
Result of Action
It’s worth noting that palladium (ii) complexes of 2-arylidene-1-(4-methyl-6-phenyl-pyrimidin-2-yl) hydrazines exhibit enhanced antibacterial and antifungal activities as compared to hydrazones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylpyrimidine.
Hydrazination: The 4-position of the pyrimidine ring is functionalized with a hydrazine group through a nucleophilic substitution reaction. This step often requires the use of hydrazine hydrate in the presence of a suitable solvent like ethanol or methanol.
Hydroxymethylation: The 2-position is then functionalized with a methanol group. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones.
Scientific Research Applications
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in cancer and infectious diseases.
Biological Studies: The compound is used in studies of enzyme inhibition and protein binding due to its ability to form stable complexes with biological macromolecules.
Materials Science: It is explored for use in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(4-Hydrazinyl-6-methylpyrimidin-2-yl)amine: Similar structure but with an amine group instead of a methanol group.
(4-Hydrazinyl-6-methylpyrimidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(4-Hydrazinyl-6-methylpyrimidin-2-yl)methanol is unique due to the presence of both a hydrazinyl group and a methanol group on the pyrimidine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-hydrazinyl-6-methylpyrimidin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(10-7)9-6(3-11)8-4/h2,11H,3,7H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOFUGPTMCHOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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